molecular formula C12H15BrClNO2 B3055269 (S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 637020-93-0

(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B3055269
CAS No.: 637020-93-0
M. Wt: 320.61
InChI Key: XQKUKSHCIVXCSU-YDALLXLXSA-N
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Description

(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromobenzyl group attached to the pyrrolidine ring, which is further functionalized with a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Scientific Research Applications

(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under specific conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the pyrrolidine derivative.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of (S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may enhance binding affinity, while the pyrrolidine ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
  • (S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
  • (S)-2-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2S)-2-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKUKSHCIVXCSU-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661591
Record name 2-[(4-Bromophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637020-93-0
Record name 2-[(4-Bromophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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